molecular formula C10H8F3NO B3031211 6-Ethoxy-2,3,4-trifluorophenylacetonitrile CAS No. 1980053-73-3

6-Ethoxy-2,3,4-trifluorophenylacetonitrile

Cat. No.: B3031211
CAS No.: 1980053-73-3
M. Wt: 215.17
InChI Key: ZEPHWKOOOZNIFV-UHFFFAOYSA-N
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Description

6-Ethoxy-2,3,4-trifluorophenylacetonitrile is an organic compound with the molecular formula C10H8F3NO. It is characterized by the presence of an ethoxy group, three fluorine atoms, and a nitrile group attached to a phenyl ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxy-2,3,4-trifluorophenylacetonitrile typically involves the reaction of 6-ethoxy-2,3,4-trifluorobenzaldehyde with a suitable nitrile source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the nitrile group. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 6-Ethoxy-2,3,4-trifluorophenylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

6-Ethoxy-2,3,4-trifluorophenylacetonitrile is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2,3,4-trifluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions. The nitrile group, for example, can form hydrogen bonds or undergo nucleophilic attack, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

    6-Ethoxy-2,3,4-trifluorobenzaldehyde: A precursor in the synthesis of 6-Ethoxy-2,3,4-trifluorophenylacetonitrile.

    6-Ethoxy-2,3,4-trifluorophenylamine: A related compound with an amine group instead of a nitrile group.

    6-Ethoxy-2,3,4-trifluorophenol: A compound with a hydroxyl group on the phenyl ring.

Uniqueness: this compound is unique due to the combination of its ethoxy, trifluoromethyl, and nitrile groups, which confer distinct chemical and physical properties. These properties make it valuable in various research and industrial applications .

Properties

IUPAC Name

2-(6-ethoxy-2,3,4-trifluorophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-2-15-8-5-7(11)10(13)9(12)6(8)3-4-14/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPHWKOOOZNIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1CC#N)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246876
Record name Benzeneacetonitrile, 6-ethoxy-2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1980053-73-3
Record name Benzeneacetonitrile, 6-ethoxy-2,3,4-trifluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1980053-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetonitrile, 6-ethoxy-2,3,4-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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